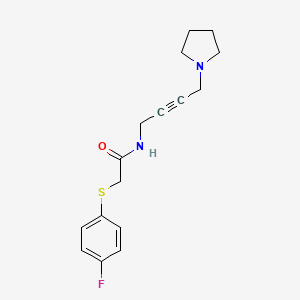

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Description

Properties

IUPAC Name |

2-(4-fluorophenyl)sulfanyl-N-(4-pyrrolidin-1-ylbut-2-ynyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19FN2OS/c17-14-5-7-15(8-6-14)21-13-16(20)18-9-1-2-10-19-11-3-4-12-19/h5-8H,3-4,9-13H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANDLHWBVAYLXKP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC#CCNC(=O)CSC2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19FN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide typically involves multiple steps:

-

Formation of the Thioether Linkage: : The initial step involves the reaction of 4-fluorothiophenol with an appropriate acylating agent to form the thioether intermediate. This reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

-

Alkyne Addition: : The next step involves the addition of a butynyl group to the thioether intermediate. This can be achieved through a Sonogashira coupling reaction, where the thioether intermediate is reacted with a terminal alkyne in the presence of a palladium catalyst and a copper co-catalyst.

-

Pyrrolidine Substitution: : The final step involves the substitution of the terminal alkyne with pyrrolidine. This can be done through a nucleophilic substitution reaction, where the alkyne is treated with pyrrolidine in the presence of a suitable base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control of reaction conditions and the use of automated systems for monitoring and adjusting parameters.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The thioether group in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide can undergo oxidation to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can undergo reduction reactions, particularly at the alkyne moiety, to form alkenes or alkanes. Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

-

Substitution: : The fluorophenyl group can participate in electrophilic aromatic substitution reactions, where the fluorine atom can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Palladium on carbon (Pd/C), hydrogen gas

Substitution: Various electrophiles, Lewis acids

Major Products

Oxidation: Sulfoxides, sulfones

Reduction: Alkenes, alkanes

Substitution: Various substituted phenyl derivatives

Scientific Research Applications

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide has several applications in scientific research:

-

Medicinal Chemistry: : It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders due to its structural similarity to known pharmacologically active compounds.

-

Biological Studies: : The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors, which can provide insights into its mechanism of action and potential therapeutic uses.

-

Chemical Biology: : It serves as a tool compound in chemical biology to study the effects of thioether and alkyne functionalities in biological systems.

-

Industrial Applications: : Potential use in the development of new materials or as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The thioether and alkyne groups may play a role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-chlorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

- 2-((4-bromophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

- 2-((4-methylphenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide

Uniqueness

The presence of the fluorine atom in 2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide imparts unique properties, such as increased metabolic stability and potential for enhanced binding affinity to biological targets compared to its chloro, bromo, or methyl analogs. This makes it a compound of particular interest in drug development and other scientific research areas.

Biological Activity

2-((4-fluorophenyl)thio)-N-(4-(pyrrolidin-1-yl)but-2-yn-1-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C20H23FN6OS2

- Molecular Weight : 446.6 g/mol

- CAS Number : 1207058-69-2

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The presence of the fluorophenyl group enhances binding affinity to specific receptors, while the thioether linkage may influence the compound's overall stability and reactivity.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

-

Anticancer Activity :

- Studies have shown that this compound can induce apoptosis in cancer cell lines by activating caspase pathways.

- It has demonstrated cytotoxic effects against various cancer cell lines, including those resistant to conventional therapies.

-

Anti-inflammatory Effects :

- The compound has been observed to inhibit pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases.

- Mechanistic studies reveal that it may modulate the NF-kB signaling pathway, reducing inflammation in vitro and in vivo.

-

Neuroprotective Properties :

- Preliminary studies indicate that it may protect neuronal cells from oxidative stress-induced damage.

- Its ability to activate antioxidant pathways could be beneficial in neurodegenerative conditions.

Anticancer Activity

A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity with an IC50 value ranging from 5 to 15 µM, depending on the cell line tested. The compound was particularly effective against breast cancer (MCF7) and lung cancer (A549) cells.

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 5 |

| A549 | 10 |

| HeLa | 15 |

Anti-inflammatory Effects

In a murine model of acute inflammation, administration of the compound resulted in a marked decrease in edema and inflammatory cell infiltration. Histological analysis showed reduced levels of TNF-alpha and IL-6 in treated animals compared to controls.

Neuroprotective Effects

In vitro studies using primary neuronal cultures indicated that treatment with the compound reduced oxidative stress markers by approximately 40%. This suggests a protective effect against neurotoxicity, potentially mediated through Nrf2 pathway activation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.